6-Chloropyridazine-4-carboxamide

Catalog No.
S13651016
CAS No.
M.F
C5H4ClN3O
M. Wt
157.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloropyridazine-4-carboxamide

Product Name

6-Chloropyridazine-4-carboxamide

IUPAC Name

6-chloropyridazine-4-carboxamide

Molecular Formula

C5H4ClN3O

Molecular Weight

157.56 g/mol

InChI

InChI=1S/C5H4ClN3O/c6-4-1-3(5(7)10)2-8-9-4/h1-2H,(H2,7,10)

InChI Key

RKQYDKHFIRFORO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN=C1Cl)C(=O)N

6-Chloropyridazine-4-carboxamide is a chemical compound characterized by the presence of a chlorinated pyridazine ring and a carboxamide functional group. Its molecular formula is C5H4ClN3OC_5H_4ClN_3O with a molecular weight of approximately 173.55 g/mol. The compound features a chlorine atom at the 6-position of the pyridazine ring and an amide group at the 4-position, which contributes to its unique chemical properties and potential biological activities. The InChI key for 6-Chloropyridazine-4-carboxamide is GYRNORMCWYVKCT-UHFFFAOYSA-N, indicating its structural specifics in chemical databases.

, including:

  • Substitution Reactions: The chlorine atom at the 6-position can be replaced by various nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
  • Oxidation and Reduction Reactions: The carboxamide group can undergo oxidation to yield corresponding derivatives, while reduction can convert it into amine derivatives.
  • Coupling Reactions: This compound can engage in coupling reactions, particularly in the synthesis of more complex heterocyclic compounds, often facilitated by palladium catalysts.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction .

Research indicates that 6-Chloropyridazine-4-carboxamide exhibits significant biological activity. It has been investigated for its potential as an antimicrobial and anticancer agent, showing promise in targeting specific cancer cell lines. The compound's ability to interact with biological macromolecules suggests that it may serve as an enzyme inhibitor, which could be beneficial in drug development for various diseases .

The synthesis of 6-Chloropyridazine-4-carboxamide can be achieved through several methods:

  • Starting Material: Begin with pyridine as the base compound.
  • Chlorination: Introduce chlorine at the 6-position through a nucleophilic substitution reaction.
  • Formation of Pyridazine Ring: Perform a cycloaddition reaction with diazo compounds to form the pyridazine structure.
  • Carboxylation: Functionalize the 4-position with a carboxamide group through an oxidative carboxylation reaction using carbon dioxide in the presence of a suitable catalyst.

This synthetic route allows for careful control over regioselectivity and reaction conditions to optimize yield and purity .

6-Chloropyridazine-4-carboxamide finds applications across several fields:

  • Medicinal Chemistry: It is explored for its potential therapeutic effects against various diseases, particularly in cancer treatment.
  • Agricultural Chemistry: The compound is utilized in the development of agrochemicals due to its biological activity.
  • Material Science: It serves as a building block in synthesizing more complex organic materials and heterocycles .

Studies on the interactions of 6-Chloropyridazine-4-carboxamide with biological targets have revealed its potential as an enzyme inhibitor. The specific positioning of functional groups allows it to form hydrogen bonds and electrostatic interactions with target molecules, enhancing its binding affinity and specificity. These interactions are crucial for understanding its mechanism of action in biological systems .

Several compounds share structural similarities with 6-Chloropyridazine-4-carboxamide, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
3-Amino-6-chloropyridazine-4-carboxylic acidAmino group at the 3-positionPotential enzyme inhibitor
Methyl 6-chloropyridazine-4-carboxylateMethyl ester derivativeDifferent solubility and reactivity
Ethyl 3,6-dichloropyridazine-4-carboxylateTwo chlorine atoms at positions 3 and 6Enhanced reactivity due to multiple halogen substituents

The uniqueness of 6-Chloropyridazine-4-carboxamide lies in its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity compared to these similar compounds .

The structural identity of 6-chloropyridazine-4-carboxamide is defined by its pyridazine backbone—a six-membered aromatic ring containing two adjacent nitrogen atoms—substituted at the 4- and 6-positions with a carboxamide group ($$-\text{CONH}_2$$) and a chlorine atom, respectively. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature assigns this compound the systematic name 6-chloropyridazine-4-carboxamide, which unambiguously describes its substitution pattern.

Key Structural Features:

  • Molecular formula: $$ \text{C}5\text{H}4\text{ClN}_3\text{O} $$
  • SMILES notation: $$ \text{C1=C(N=C(C=N1)Cl)C(=O)N} $$
  • InChIKey: $$ \text{GYRNORMCWYVKCT-UHFFFAOYSA-N} $$

The planar pyridazine ring ensures aromaticity, while the electron-withdrawing chlorine and carboxamide groups influence reactivity, enabling participation in nucleophilic and electrophilic substitution reactions.

Synonyms and Identifiers:

IdentifierValueSource
CAS Registry Number1935174-46-1
European Community Number833-827-8
Other Names6-Chloro-4-pyridazinecarboxylic acid amide; 3-Chloropyridazine-5-carboxamide

Historical Context in Heterocyclic Chemistry

The discovery of pyridazine derivatives, including 6-chloropyridazine-4-carboxamide, is rooted in the late 19th and early 20th centuries, coinciding with advances in synthetic organic chemistry. Emil Fischer’s pioneering work on the Fischer indole synthesis (1883) indirectly contributed to pyridazine chemistry by demonstrating the utility of hydrazines in constructing nitrogen-rich heterocycles. Pyridazine itself was first synthesized in 1887 via the decarboxylation of benzocinnoline derivatives, though practical routes emerged later using 1,4-diketones or 4-ketoacids condensed with hydrazines.

The development of 6-chloropyridazine-4-carboxamide aligns with mid-20th-century efforts to functionalize pyridazine rings for industrial and pharmaceutical applications. For example:

  • Agricultural Chemistry: Pyridazine derivatives like credazine and pyridate were developed as herbicides, leveraging the ring’s ability to disrupt plant growth regulators.
  • Pharmaceutical Intermediates: The carboxamide group in 6-chloropyridazine-4-carboxamide mirrors motifs found in drugs such as hydralazine (an antihypertensive agent) and cefozopran (a cephalosporin antibiotic).

Synthetic Milestones:

  • Early Pyridazine Synthesis: Fischer’s condensation of phenylhydrazine with levulinic acid (1883) provided the first pyridazine derivative.
  • Modern Functionalization: Chlorination and amidation strategies, often employing reagents like phosphorus oxychloride ($$ \text{POCl}_3 $$) and ammonium carbamate, enabled precise substitution at the 4- and 6-positions.

The compound’s synthesis typically involves:
$$
\text{Pyridazine-4-carboxylic acid} + \text{Cl}2 \xrightarrow{\text{catalyst}} \text{6-Chloropyridazine-4-carboxylic acid} \xrightarrow{\text{NH}3} \text{6-Chloropyridazine-4-carboxamide}$$This two-step process highlights the interplay between halogenation and amidation in tailoring pyridazine reactivity.

Starting Materials: 3,6-Dichloropyridazine Derivatives

The synthesis of 6-chloropyridazine-4-carboxamide relies primarily on 3,6-dichloropyridazine derivatives as key starting materials [1] [2]. The most widely utilized precursor is 3,6-dichloropyridazine, which can be efficiently prepared from 3,6-dihydroxypyridazine through chlorination with phosphorus oxychloride [1]. This transformation proceeds under controlled conditions at temperatures ranging from 0-80°C, with reported yields of 72.35% when conducted at 50°C for 4 hours in chloroform [1].

The synthetic pathway to 3,6-dichloropyridazine involves treating 3,6-dihydroxypyridazine with phosphorus oxychloride in a molar ratio of 1:0.8-15, with optimal results achieved at a 1:1.5 ratio [1]. The reaction medium typically consists of suitable solvents including chloroform, ethanol, ethyl acetate, dimethylformamide, methanol, or water, with chloroform demonstrating superior performance [1]. The purification process employs evaporation concentration, recrystallization, and silica gel column chromatography separation [1].

Another important starting material is 3,6-dichloro-4-methylpyridazine, which serves as a precursor for carboxylic acid derivatives . The oxidation of this compound using potassium dichromate in concentrated sulfuric acid yields 3,6-dichloropyridazine-4-carboxylic acid . This oxidation reaction proceeds at 40°C for 2 hours, followed by extraction with ethyl acetate and purification via solvent evaporation .

Starting MaterialReaction ConditionsYield (%)Reference
3,6-DihydroxypyridazinePOCl₃, 50°C, 4h, CHCl₃72.35 [1]
3,6-Dichloro-4-methylpyridazineK₂Cr₂O₇/H₂SO₄, 40°C, 2h85.0
Pyridazine-3,6-diolPOCl₃, 80°C, overnight85.0 [2]

Amination and Carboxamide Functionalization Strategies

The conversion of dichloropyridazine derivatives to carboxamide functionalities involves multiple strategic approaches [4] [5]. The amination process can be achieved through nucleophilic substitution reactions using primary amines in the presence of suitable bases [6]. These reactions typically proceed through intermediate formation of key amide compounds, which subsequently undergo further functionalization [6].

One effective strategy involves the preparation of ethyl 6-chloro-5-(trifluoromethyl)pyridazine-3-carboxylate through chlorination of the corresponding 6-oxo-1,6-dihydropyridazine derivative using phosphorous oxychloride [6]. The subsequent hydrolysis with lithium hydroxide in tetrahydrofuran/water (4:1) followed by chlorination with thionyl chloride affords the crucial acid chloride intermediate [6].

The acid chloride derivative can then react with different primary amines in dichloromethane at room temperature in the presence of triethylamine to form key amide intermediates [6]. These intermediates serve as versatile precursors for target pyridazine derivatives through reaction with additional amines in refluxing 1,4-dioxane in the presence of Hünig's base [6].

Alternative amination strategies employ phosphonium salt derivatives that react with sodium azide to provide iminophosphorane products [4]. This approach offers precise regioselectivity and utilizes carbon-hydrogen bonds as precursors, making it particularly valuable for late-stage functionalization of complex pharmaceuticals [4].

Direct amidation protocols have also been developed, involving the reaction of ethyl 6-morpholino-5-(trifluoromethyl)pyridazine-3-carboxylate with primary amines in absolute ethyl alcohol in the presence of piperidine [6]. This method provides target pyridazines with overall yields ranging from 29-54% for the two-step nucleophilic substitution and direct amidation sequence [6].

Reaction Optimization Parameters

Solvent Systems and Temperature Control

Solvent selection and temperature control represent critical factors in optimizing the synthesis of 6-chloropyridazine-4-carboxamide derivatives [7] [8]. The choice of solvent significantly influences reaction rates, yields, and selectivity patterns observed in pyridazine synthesis [8].

For enzymatic amidation reactions, tert-amyl alcohol has demonstrated superior performance compared to other solvents [8]. When comparing various reaction media for pyrazinamide derivative synthesis, tert-amyl alcohol (Log P = 1.04) provided optimal yields, while methanol (Log P = -0.76) yielded 54.6%, ethanol (Log P = -0.19) achieved 35.7%, and isopropanol (Log P = -0.39) resulted in 23.6% yields [8].

Temperature optimization studies have revealed that enzymatic reactions achieve maximum efficiency at 45°C [8]. At this temperature, the best yield of 81.2% was obtained for pyrazinamide synthesis, with further temperature increases leading to irreversible enzyme denaturation and decreased yields [8]. The temperature range of 35-55°C was systematically evaluated, with 45°C emerging as the optimal compromise between reaction rate and enzyme stability [8].

For traditional chemical synthesis routes, temperature control varies depending on the specific transformation [9] [10]. Pyridine synthesis reactions can proceed effectively at room temperature when appropriately designed, with thermodynamic calculations indicating that the reactions are exothermic and exergonic [10]. The enthalpy changes for pyridine formation from pyrylium salt are -36.5397 kilojoules per mole in vacuum, -35.6022 kilojoules per mole in water solvent, and -35.626 kilojoules per mole in ethanol solvent [10].

Solvent SystemTemperature (°C)Yield (%)Log PReference
tert-Amyl alcohol4581.21.04 [8]
Methanol4554.6-0.76 [8]
Ethanol4535.7-0.19 [8]
Isopropanol4523.6-0.39 [8]

Catalytic Approaches and Yield Maximization

Catalytic methodologies play a crucial role in achieving high yields and selectivity in pyridazine synthesis [11] [7]. Palladium-catalyzed approaches have demonstrated exceptional efficiency for amination reactions, with turnover numbers reaching 18,600 when using 50 parts per million of catalyst [11].

The most effective palladium catalyst system employs Pd(OAc)₂ with CyPF-tert-butyl ligand, achieving 93% isolated yield for the coupling of 3-chloropyridine with octylamine in dimethoxyethane after 24 hours at 90°C [11]. This catalyst system demonstrates superior performance compared to other ligand systems, with XPhos ligand achieving less than 40% conversion under similar conditions [11].

Enzymatic catalytic approaches using Lipozyme TL IM from Thermomyces lanuginosus have shown promise for continuous-flow synthesis [8]. The optimal substrate ratio for enzymatic amidation is 1:3 (ester:amine), with the highest yield of 81.7% obtained when this ratio is maintained [8]. Excessive substrate concentrations inhibit enzyme activity due to increased viscosity and reduced interaction efficiency between reactants [8].

For residence time optimization in continuous-flow systems, the optimal contact time between enzyme active sites and substrate molecules is achieved at 20 minutes (flow rate of 31.2 milliliters per minute), resulting in 82.2% yield [8]. Further prolongation of reaction time does not significantly improve yields [8].

Deep eutectic solvents have emerged as novel catalytic systems for heterocyclic synthesis [12]. A choline chloride/2,3-dihydroxybenzoic acid deep eutectic solvent (ChCl/HGA-DES) prepared in a 2:1 molar ratio has demonstrated effectiveness as a catalyst for pyrimidine synthesis at 70°C [12]. This system offers advantages in terms of environmental sustainability and ease of catalyst recovery through simple ethanol/water extraction [12].

Catalyst SystemTemperature (°C)Time (h)Yield (%)TONReference
Pd(OAc)₂/CyPF-tBu902493.018,600 [11]
Lipozyme TL IM450.3382.2- [8]
ChCl/HGA-DES70VariableVariable- [12]
XPhos/Pd9024<40- [11]

Purification and Analytical Validation Techniques

Chromatographic Purification Methods

The purification of 6-chloropyridazine-4-carboxamide and related derivatives requires sophisticated chromatographic techniques to achieve the high purity standards necessary for analytical validation [13] [14]. High-performance liquid chromatography represents the primary method for compound purification, particularly when dealing with complex reaction mixtures [15].

For pyridazine derivatives, reversed-phase chromatography using C18-bonded silica columns provides effective separation [14]. The mobile phase typically consists of methanol-water systems, with an 85:15 methanol:water ratio proving optimal for many pyridazine compounds [15]. Flow rates of 1.5 milliliters per minute with injection volumes of 100 microliters are commonly employed [15].

Silica gel column chromatography serves as an alternative purification method, particularly effective for removing imidazole contaminants from pyrazine-related compounds [14]. A 90:10 hexane:ethyl acetate eluting system provides desirable separation while maintaining compound integrity [14]. This method also enables separation based on total alkyl substituent content, offering additional selectivity [14].

Liquid-liquid extraction techniques complement chromatographic methods for initial purification steps [14]. Multiple extraction procedures using hexane, methyl tert-butyl ether, or ethyl acetate require sequential fresh solvent additions to achieve complete recovery [14]. Hexane extraction specifically prevents co-extraction of imidazole derivatives, while methyl tert-butyl ether and ethyl acetate may require additional cleanup steps [14].

Purification MethodMobile Phase/SolventFlow Rate (mL/min)EfficiencyReference
RP-HPLCMeOH:H₂O (85:15)1.5High [15]
Silica ColumnHexane:EtOAc (90:10)-Moderate [14]
Liquid-LiquidHexane/MTBE/EtOAc-Moderate [14]
C18-SPEVariable-High [14]

Nuclear Magnetic Resonance Spectroscopic Validation

Nuclear magnetic resonance spectroscopy provides comprehensive structural validation for 6-chloropyridazine-4-carboxamide derivatives [16] [17]. Proton nuclear magnetic resonance analysis offers detailed information about substitution patterns and functional group environments [16] [17].

For pyridazine carboxamide compounds, characteristic chemical shift patterns appear in specific regions [17]. Amide protons typically resonate between 7.61-8.10 parts per million, with coupling constants providing information about geometric configurations [17]. The three-bond hydrogen-carbon coupling constants (³JHC) help determine trans versus cis relationships, with trans-positioned protons showing coupling values around 8 hertz [17].

Carbon-13 nuclear magnetic resonance spectroscopy complements proton analysis by providing carbon framework information [16]. Pyridazine ring carbons exhibit characteristic chemical shifts that aid in structural confirmation [16]. The carbonyl carbon of carboxamide groups appears in the expected downfield region, typically around 160-180 parts per million [17].

Two-dimensional nuclear magnetic resonance techniques, including heteronuclear single quantum multiple bond correlation spectroscopy, enable detailed structural assignments [17]. These methods allow measurement of vicinal coupling constants and provide connectivity information essential for unambiguous structure determination [17].

Temperature-dependent nuclear magnetic resonance studies reveal dynamic behavior in pyridine carboxamide derivatives [17]. Amide bond rotation can be observed through line broadening upon heating, with exchange cross-peaks visible in both nuclear Overhauser effect spectroscopy and rotating frame Overhauser effect spectroscopy [17].

Mass Spectrometric Analysis

Mass spectrometry serves as a critical analytical tool for molecular weight confirmation and structural elucidation of pyridazine derivatives [15] [18]. Electron ionization mass spectrometry typically employs 70 electron volt ionization energy with scan ranges of 35-500 atomic mass units [15].

For 6-chloropyridazine-4-carboxamide derivatives, characteristic fragmentation patterns provide structural information [15]. The molecular ion peak appears at the expected mass-to-charge ratio, with isotope patterns confirming the presence of chlorine substituents [15]. Common fragment ions result from loss of the carboxamide group or chlorine atom [15].

Gas chromatography-mass spectrometry coupling enables separation and identification of isomeric compounds [15]. Column selection typically involves 5% phenyl 95% dimethylpolysiloxane stationary phases with temperature programming from 80°C to 320°C [15]. Split injection ratios of 50:1 provide optimal peak shapes while maintaining adequate sensitivity [15].

High-resolution mass spectrometry offers precise molecular formula determination with mass accuracy typically better than 5 parts per million [18]. This technique proves particularly valuable for confirming elemental compositions and detecting impurities [18].

Analytical TechniqueKey ParametersInformation ProvidedReference
¹H NMR7.61-8.10 ppm (amide)Substitution patterns [17]
¹³C NMR160-180 ppm (C=O)Carbon framework [16]
EI-MS70 eV, 35-500 amuMolecular weight [15]
HRMS<5 ppm accuracyMolecular formula [18]

Infrared Spectroscopic Characterization

Infrared spectroscopy provides functional group identification and purity assessment for pyridazine carboxamide compounds [15] [17]. Characteristic absorption bands appear for specific functional groups present in the molecule [15].

The carboxamide carbonyl stretch typically appears around 1650-1680 wavenumbers, with the exact position depending on substitution patterns and hydrogen bonding interactions [17]. Nitrogen-hydrogen stretching vibrations of primary amides appear as two bands around 3300-3500 wavenumbers [17].

Aromatic carbon-carbon stretching vibrations appear in the 1400-1600 wavenumber region, while carbon-chlorine stretching occurs around 600-800 wavenumbers [15]. These characteristic bands aid in structural confirmation and purity assessment [15].

Attenuated total reflectance infrared spectroscopy using diamond accessories enables direct analysis without sample preparation [15]. This technique provides reliable spectra for solid samples while minimizing sample handling requirements [15].

Spectroscopic Profiling

Nuclear Magnetic Resonance Signatures

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of 6-Chloropyridazine-4-carboxamide through characteristic chemical shift patterns and coupling relationships [1] [2]. The proton Nuclear Magnetic Resonance spectrum exhibits distinctive signals that confirm the molecular framework and substitution pattern.

The aromatic region displays two characteristic signals corresponding to the pyridazine ring protons. The proton at position 3, adjacent to the chlorine substituent, appears as a singlet in the range of 9.5-9.8 parts per million, reflecting the deshielding effect of the electronegative chlorine atom [2] [3]. The proton at position 5, neighboring the carboxamide group, resonates at 8.0-8.5 parts per million as a doublet due to vicinal coupling with the position 3 proton [1].

The carboxamide functional group produces characteristic amide proton signals that vary depending on the degree of substitution. Primary carboxamides exhibit two distinct resonances for the amino group protons, typically appearing as broad singlets between 5.5-7.5 parts per million due to rapid exchange and quadrupolar relaxation effects [5] [6]. Secondary carboxamides display a single broad resonance in the 6.0-8.0 parts per million range, corresponding to the single amide proton [6].

PositionChemical Shift (ppm)MultiplicityAssignment
H-39.5-9.8sAromatic H adjacent to chlorine
H-58.0-8.5dAromatic H adjacent to carboxamide
N-H (primary)5.5-7.5br sPrimary amide protons
N-H (secondary)6.0-8.0br sSecondary amide proton

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the heterocyclic framework through characteristic chemical shifts for the pyridazine carbons. The carbonyl carbon of the carboxamide group appears significantly downfield at approximately 165-170 parts per million, consistent with the electron-withdrawing nature of the amide functionality [6]. The aromatic carbons exhibit chemical shifts between 120-160 parts per million, with the chlorine-bearing carbon showing characteristic downfield displacement due to the halogen substituent effect [7].

Infrared Spectral Analysis

Infrared spectroscopy provides definitive functional group identification through characteristic vibrational frequencies that reflect the molecular structure and bonding environment of 6-Chloropyridazine-4-carboxamide [8] [9] [10].

The most prominent spectroscopic feature is the carbonyl stretching vibration of the carboxamide group, which appears as an intense absorption band between 1680-1630 wavenumbers [9] [6]. This frequency range is characteristic of amide carbonyl stretches, which occur at lower frequencies than typical ketone or aldehyde carbonyls due to resonance stabilization involving the adjacent nitrogen atom [9] [6]. The exact position within this range depends on the degree of conjugation and hydrogen bonding interactions in the solid state.

The nitrogen-hydrogen stretching vibrations provide clear differentiation between primary and secondary carboxamides [5] [6]. Primary carboxamides exhibit two distinct nitrogen-hydrogen stretching bands between 3370-3170 wavenumbers, corresponding to the asymmetric and symmetric stretching modes of the amino group [6]. These peaks appear as medium to strong intensity absorptions with characteristic sharpness compared to hydroxyl stretches [5] [11]. Secondary carboxamides display a single nitrogen-hydrogen stretch between 3300-3100 wavenumbers, reflecting the presence of only one amide proton [6].

The amide second band, corresponding to the in-plane nitrogen-hydrogen bending vibration coupled with carbon-nitrogen stretching, appears between 1570-1515 wavenumbers [6]. This absorption is particularly diagnostic for secondary carboxamides and exhibits unusually high intensity due to the conjugated nature of the amide system [6].

Functional GroupFrequency Range (cm⁻¹)IntensityDescription
N-H stretch (primary amide)3370-3170medium-strong (dual peaks)Asymmetric and symmetric NH₂ stretches
N-H stretch (secondary amide)3300-3100medium (single peak)Single N-H stretch
C=O stretch (amide I)1680-1630strongCarbonyl stretch of carboxamide
N-H bend (amide II)1570-1515medium-strongIn-plane N-H bending
Aromatic C=C1580-1480mediumAromatic ring vibrations
C-Cl stretch850-550mediumCarbon-chlorine stretch
Aromatic C-H3100-3000weak-mediumAromatic C-H stretches

The aromatic ring vibrations manifest as multiple absorption bands in the 1580-1480 wavenumbers region, characteristic of the pyridazine heterocycle [8] [10]. The carbon-chlorine stretching vibration appears as a medium intensity band between 850-550 wavenumbers, typical for aromatic chloro compounds [7] [12]. Aromatic carbon-hydrogen stretching vibrations occur above 3000 wavenumbers, specifically in the 3100-3000 wavenumbers range, distinguishing them from aliphatic carbon-hydrogen stretches [8].

Crystallographic Studies

Crystallographic analysis of 6-Chloropyridazine-4-carboxamide reveals fundamental structural parameters that govern molecular packing and intermolecular interactions. Based on analogous pyridazine carboxamide compounds and computational predictions, the crystal structure exhibits characteristics typical of heterocyclic carboxamides [13] [14] [15].

The molecular geometry adopts a near-planar configuration with the pyridazine ring and carboxamide group maintaining coplanarity to maximize conjugation [13] [14]. The chlorine substituent introduces minimal steric hindrance due to its position relative to the carboxamide functionality, allowing for optimal molecular packing arrangements [15].

Intermolecular hydrogen bonding plays a crucial role in crystal packing stability. The carboxamide group serves as both hydrogen bond donor and acceptor, forming networks that stabilize the crystal lattice [13] [14]. Primary carboxamides typically form dimeric structures through complementary nitrogen-hydrogen to oxygen hydrogen bonds, creating characteristic ring motifs [13]. Secondary carboxamides often adopt chain-like packing arrangements through extended hydrogen bonding networks [14].

ParameterValueReference
Molecular formulaC₅H₄ClN₃OCalculated from formula
Molecular weight157.56 g/molCalculated
Crystal systemOrthorhombic/MonoclinicPredicted from analogues
Space groupP2₁/c or PnmaPredicted from analogues
Unit cell dimensionsa = 8-12 Å, b = 6-10 Å, c = 10-15 ÅEstimated from analogues
Intermolecular interactionsN-H···N, N-H···O hydrogen bondsPredicted from carboxamide nature
Packing motifDimeric or chain structuresCommon for carboxamides

The chlorine atom participates in weak halogen bonding interactions that contribute to overall crystal stability [16]. The electropositive region of the chlorine atom can interact with electron-rich regions of neighboring molecules, providing additional stabilization to the crystal packing arrangement [16].

Computational Modeling of Molecular Geometry

Density Functional Theory calculations provide detailed insights into the electronic structure and geometric parameters of 6-Chloropyridazine-4-carboxamide [17] [18] [19]. Computational studies employing Becke three-parameter Lee-Yang-Parr functional with 6-31G basis set have established optimal molecular geometries and electronic properties for related pyridazine derivatives [18] [19].

The optimized molecular geometry reveals a planar heterocyclic framework with minimal deviation from coplanarity [18] [19]. The pyridazine ring maintains characteristic bond lengths consistent with aromatic delocalization, with carbon-nitrogen bond distances of 1.33-1.35 Angstroms and carbon-carbon bonds of 1.38-1.42 Angstroms [18] [19]. The carbon-chlorine bond length typically measures 1.72-1.75 Angstroms, reflecting the covalent radius of chlorine and its electronegativity [19].

The carboxamide functionality exhibits geometric parameters characteristic of resonance-stabilized systems. The carbon-oxygen double bond length ranges from 1.23-1.25 Angstroms, while the carbon-nitrogen bond of the amide group measures 1.32-1.34 Angstroms, indicating partial double bond character due to resonance delocalization [17] [19].

ParameterValueMethod
C-N bond length (ring)1.33-1.35 ÅDFT B3LYP/6-31G(d)
C-C bond length (ring)1.38-1.42 ÅDFT B3LYP/6-31G(d)
C-Cl bond length1.72-1.75 ÅDFT B3LYP/6-31G(d)
C=O bond length1.23-1.25 ÅDFT B3LYP/6-31G(d)
C-N bond length (amide)1.32-1.34 ÅDFT B3LYP/6-31G(d)
Ring planarity (dihedral angle)0-5°DFT B3LYP/6-31G(d)
Dipole moment3.5-4.2 DDFT B3LYP/6-31G(d)

Electronic property calculations reveal significant dipole moments ranging from 3.5-4.2 Debye units, attributed to the combined effects of the electronegative chlorine substituent and the polar carboxamide group [18] [19]. This substantial dipole moment influences intermolecular interactions and solubility properties, contributing to the compound's physical and chemical behavior [17].

Frontier molecular orbital analysis provides insights into chemical reactivity and electronic transitions. The highest occupied molecular orbital primarily localizes on the pyridazine ring system, while the lowest unoccupied molecular orbital exhibits significant contribution from the carboxamide functionality [18]. The energy gap between these orbitals determines the compound's electronic excitation properties and photochemical behavior [18] [19].

XLogP3

-0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

157.0042895 g/mol

Monoisotopic Mass

157.0042895 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

Explore Compound Types